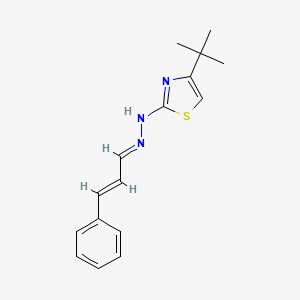

3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrazones are a class of organic compounds formed by the reaction of hydrazines with aldehydes or ketones. They are known for their diverse chemical and physical properties, making them of interest in various scientific and industrial applications. The compound "3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone" falls within this category, showcasing interesting attributes derived from its unique structure.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. This reaction is often facilitated by acidic or basic conditions to promote the formation of the hydrazone linkage. While specific synthesis details for "this compound" are not directly available, related syntheses involve starting materials like 2-hydrazinyl-1,3-benzothiazole and various aldehydes, followed by recrystallization from alcohol solutions (Lindgren et al., 2013).

Molecular Structure Analysis

Hydrazones exhibit diverse molecular conformations influenced by their substituents. The structure of related hydrazone compounds reveals no significant intramolecular hydrogen bonds but varies in conformation based on the positioning of heteroatoms and the sulfur atom of the benzothiazole unit. Differences in intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the molecular assembly and stability of these compounds (Lindgren et al., 2013).

Chemical Reactions and Properties

Hydrazones can participate in various chemical reactions, including cycloadditions, rearrangements, and redox reactions, depending on the functional groups present in their structure. The reactivity of "this compound" would be influenced by the electron-donating and withdrawing properties of the phenyl and tert-butyl groups, respectively, which could affect its nucleophilic and electrophilic reaction sites.

Physical Properties Analysis

The physical properties of hydrazones, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. While specific data for "this compound" are not provided, related compounds show varied physical properties based on their conformation and the presence of intermolecular hydrogen bonds and π-π stacking interactions (Lindgren et al., 2013).

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Conformations

- Hydrazone compounds, including those related to 3-phenylacrylaldehyde hydrazones, have been structurally characterized to understand their conformations and intermolecular hydrogen bonding. The study by Lindgren et al. (2013) analyzed different conformations and found variations in intermolecular interactions among similar compounds (Lindgren et al., 2013).

2. Azo-Hydrazone Tautomerism

- Azo-hydrazone tautomerism, a chemical equilibrium between azo and hydrazone forms, has been studied in compounds similar to 3-phenylacrylaldehyde hydrazones. Lyčka (1999) analyzed the NMR spectra of dyes prepared by coupling naphthalene-diazonium chloride with hydrazones, which included insights into azo-hydrazone tautomerism (Lyčka, 1999).

3. Applications in Dye and Pigment Chemistry

- The role of hydrazones in dye and pigment chemistry has been explored. For example, Yagi (1963) studied the absorption spectra of phenylazoacetoacetanilide and related compounds, which share structural similarities with 3-phenylacrylaldehyde hydrazones, providing insights into the effects of intramolecular hydrogen bonds and π-p conjugation (Yagi, 1963).

4. Synthesis and Characterization of Novel Compounds

- Research on the synthesis of novel hydrazone compounds is ongoing. Zhang et al. (2009) synthesized and characterized novel arylaldehyde (arylketone)-thiol acetyl hydrazone derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones (Zhang et al., 2009).

5. Medicinal Chemistry Applications

- The antimicrobial activity of hydrazone-bridged thiazole-pyrrole derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones, has been investigated. Yurttaş et al. (2013) synthesized compounds containing hydrazone bridges and tested their antibacterial and antifungal activities (Yurttaş et al., 2013).

6. Polymer Chemistry and Fluorescence Properties

- The study by Zhang et al. (2019) on salicylaldehyde hydrazone-functionalized polymers and their complexes withrare earth elements explored the fluorescence properties of these materials. This research is relevant to the field of polymer chemistry and highlights the potential of hydrazone derivatives in developing new materials with unique optical properties (Zhang et al., 2019).

7. Catalysis and Chemical Reactions

- Blanden et al. (2011) investigated the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, which is significant in the context of catalysis and biochemical applications. This study is particularly relevant for understanding the catalytic behavior of hydrazone compounds in biological systems (Blanden et al., 2011).

8. Corrosion Inhibition

- The inhibition activity of thiazole hydrazones, structurally related to 3-phenylacrylaldehyde hydrazones, in preventing mild steel corrosion in acid media was explored by Chaitra et al. (2016). This study highlights the application of hydrazone compounds in corrosion inhibition, a critical aspect of industrial chemistry (Chaitra et al., 2016).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-16(2,3)14-12-20-15(18-14)19-17-11-7-10-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b10-7+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBRYRZOKYANPW-NRHDHWSESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CSC(=N1)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)